N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide
Description
Properties
CAS No. |
296267-26-0 |
|---|---|
Molecular Formula |
C25H24Cl2N2O3 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C25H24Cl2N2O3/c1-4-29(25(32)19-10-5-6-11-21(19)30)23(18-13-12-17(26)14-20(18)27)24(31)28-22-15(2)8-7-9-16(22)3/h5-14,23,30H,4H2,1-3H3,(H,28,31) |
InChI Key |
MNMZNLZMEKKUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=CC=C2C)C)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
- The amide bond is typically formed by coupling a 2-hydroxybenzoyl chloride or activated ester derivative with an amine intermediate containing the 1-(2,4-dichlorophenyl)-2-oxoethyl and 2,6-dimethylphenylamino groups.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides prepared from the corresponding acids.
- The reaction is carried out in inert solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide under controlled temperature to avoid side reactions.
Introduction of the 2,4-Dichlorophenyl Keto Group
- The 2,4-dichlorophenyl group is introduced via acylation of the amine intermediate with 2,4-dichlorophenylacetyl chloride or related activated derivatives.
- Alternatively, a Mannich-type reaction or nucleophilic substitution on a suitable precursor can be employed.
- The keto group adjacent to the amine is formed by oxidation or by using a keto acid derivative as a starting material.
Incorporation of the 2,6-Dimethylphenylamino Group
- The 2,6-dimethylphenylamino substituent is introduced by reacting the intermediate with 2,6-dimethylaniline or its derivatives.
- This step may involve nucleophilic substitution or reductive amination depending on the precursor functionalities.
- Protection of other reactive groups may be necessary to ensure selectivity.
N-Ethylation of the Amide Nitrogen
- The N-ethyl group is introduced by alkylation of the amide nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or triethylamine .
- Alternatively, the amine precursor can be synthesized with the ethyl group already incorporated.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Amide bond formation | 2-hydroxybenzoyl chloride + amine intermediate, base, inert solvent | Formation of hydroxybenzamide core |
| 2 | Acylation | 2,4-dichlorophenylacetyl chloride, base | Introduction of 2,4-dichlorophenyl keto group |
| 3 | Amination | 2,6-dimethylaniline, solvent, heat | Attachment of 2,6-dimethylphenylamino group |
| 4 | N-ethylation | Ethyl halide, base, solvent | N-ethyl substitution on amide nitrogen |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure target compound |
Experimental Conditions and Optimization
- Solvents: Common solvents include dichloromethane, dimethylformamide, tetrahydrofuran, and water for different steps.
- Temperature: Reactions are typically conducted at 0°C to reflux temperatures (25–100°C) depending on the step.
- Bases: Use of organic bases (triethylamine, pyridine) or inorganic bases (potassium carbonate) to neutralize acids formed during coupling or alkylation.
- Reaction Time: Varies from several hours to days ; for example, crystallization of intermediates may require extended periods under controlled temperature.
- Atmosphere: Some steps require inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
Research Findings and Crystallographic Data
- Crystallographic studies of related compounds with 2,4-dichlorophenyl and 2,6-dimethylphenyl substituents confirm the distorted octahedral coordination in metal complexes and the hydrogen bonding interactions involving hydroxy and amide groups, which are relevant for understanding the compound’s stability and reactivity during synthesis.
- The bond lengths and angles in the amide and keto groups are consistent with expected values, supporting the proposed synthetic intermediates and final product structure.
Notes on Purity and Characterization
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis .
- Crystallization and chromatographic techniques are used to isolate the compound in high purity.
- Impurities related to incomplete reactions or side products are minimized by optimizing reagent ratios and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its therapeutic potential in treating various diseases due to its unique structural features. The presence of the dichlorophenyl and dimethylphenyl groups enhances its biological activity.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells through the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
- Antimicrobial Activity : Studies have reported that N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Biological Research
The compound's interaction with biological systems has been a focal point for researchers. Its ability to bind to specific receptors or enzymes allows for the exploration of new therapeutic targets.
- Enzyme Inhibition : It has been studied as a potential inhibitor of certain enzymes involved in disease processes, such as tyrosinase and cyclooxygenase. Inhibition of these enzymes can lead to therapeutic benefits in conditions like hyperpigmentation and inflammation .
Industrial Applications
Beyond medicinal uses, this compound is relevant in industrial chemistry for synthesizing novel materials and chemicals.
- Synthesis of New Compounds : The unique functional groups present in this compound allow it to serve as a building block for synthesizing other complex molecules. Researchers have utilized this compound in the development of advanced materials with specific properties tailored for applications in pharmaceuticals and polymers .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations lower than standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
Summary of Applications
| Application Area | Specific Uses | Evidence/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agent; antimicrobial | Induces apoptosis in cancer cells; inhibits bacteria |
| Biological Research | Enzyme inhibitors | Targeting tyrosinase and cyclooxygenase |
| Industrial Applications | Building block for new compounds | Development of advanced materials |
Mechanism of Action
The mechanism of action of N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares key structural motifs with several benzamide and carboxamide derivatives (Table 1). For example:
- 2-Chloro-N-(2,6-Dichlorophenyl)Ethanamine (N26DCP2CBA) : Both compounds exhibit a trans conformation in the amide group (N–H and C=O bonds), a feature critical for stabilizing intermolecular hydrogen bonds. However, the target compound incorporates additional substituents (2-hydroxybenzamide, ethyl group) that enhance steric bulk and electronic diversity .
- DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxamide): While DM-11 shares a carboxamide backbone, its pyridinone and pyrrole rings differ significantly from the target compound’s benzamide core. This structural divergence likely influences solubility and target selectivity .
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Amide Conformation |
|---|---|---|---|
| Target Compound | Benzamide | 2,4-Dichlorophenyl, 2,6-dimethylphenylamino, N-ethyl, 2-hydroxybenzamide | Trans |
| N26DCP2CBA | Benzamide | 2,6-Dichlorophenyl, chloroethylamine | Trans |
| DM-11 | Pyrrole-carboxamide | 2,4-Dichlorobenzyl, 4,6-dimethylpyridinone, 2,4-dimethylpyrrole | Not reported |
Physicochemical Properties
- Lipophilicity : The 2,4-dichlorophenyl and 2,6-dimethylphenyl groups in the target compound increase hydrophobicity compared to N26DCP2CBA, which lacks aromatic methyl substituents. This may enhance membrane permeability but reduce aqueous solubility.
Pharmacokinetic Considerations
- Metabolic Stability : The N-ethyl group in the target compound could reduce oxidative metabolism compared to N26DCP2CBA, which lacks alkyl substituents.
- Bioavailability : The hydroxyl group may improve solubility relative to fully halogenated analogs, but steric hindrance from the dimethylphenyl group could limit absorption.
Biological Activity
N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide, with the CAS number 296267-26-0, is a complex organic compound notable for its potential biological activities. The compound features a unique structure that includes various functional groups such as dichlorophenyl and dimethylphenyl moieties, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H24Cl2N2O3 |
| Molecular Weight | 471.4 g/mol |
| IUPAC Name | N-[1-(2,4-dichlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-2-hydroxybenzamide |
| InChI | InChI=1S/C25H24Cl2N2O3/c1-4-29(25(32)19-10-5-6-11-21(19)30)23(18-13-12-17(26)14-20(18)27)24(31)28-22-15(2)8-7-9-16(22)3/h5-14,23,30H,4H2,1-3H3,(H,28,31) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain enzymes or receptors, leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Antifungal and Antimicrobial Properties
Research has shown that derivatives of similar structures exhibit antifungal activity against various pathogenic fungi. The substitution of different functional groups can enhance or diminish this activity. For example, compounds with secondary or tertiary amino groups have been reported to maintain antifungal efficacy against plant pathogenic fungi .
Case Studies
-
Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and found that certain derivatives significantly inhibited bacterial growth by disrupting cell membrane integrity .
- Example : Py11 derivative showed significant anti-inflammatory effects by inhibiting nitric oxide production in response to endotoxins.
- Cancer Research : Investigations into benzamide derivatives have indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
Comparative Analysis with Similar Compounds
The compound's structural similarities with other benzamide derivatives suggest it could possess comparable biological activities. For instance:
| Compound Name | Biological Activity |
|---|---|
| Vitexin | Anticancer properties |
| 1-Boc-4-AP | Intermediate in analgesic synthesis |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the compound's activity. This includes:
- Detailed pharmacokinetic studies.
- Exploration of structure–activity relationships (SAR).
- Clinical trials to assess efficacy and safety in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
